
tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a difluoroethyl moiety, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and a piperidine derivative. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Could be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action for tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The difluoroethyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperidine ring may provide structural rigidity.
類似化合物との比較
Similar Compounds
Tert-butyl N-(2-chloroethyl)-N-(piperidin-3-yl)carbamate: Similar structure but with a chloroethyl group instead of difluoroethyl.
Tert-butyl N-(2,2-difluoroethyl)-N-(morpholin-4-yl)carbamate: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is unique due to the presence of the difluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoroethyl group may enhance metabolic stability and binding affinity, making it a valuable scaffold in drug design.
特性
分子式 |
C12H22F2N2O2 |
|---|---|
分子量 |
264.31 g/mol |
IUPAC名 |
tert-butyl N-(2,2-difluoroethyl)-N-piperidin-3-ylcarbamate |
InChI |
InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16(8-10(13)14)9-5-4-6-15-7-9/h9-10,15H,4-8H2,1-3H3 |
InChIキー |
DZTYUFHLEYKZKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC(F)F)C1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


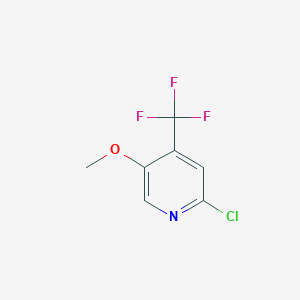
![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
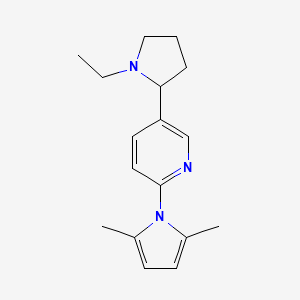
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)

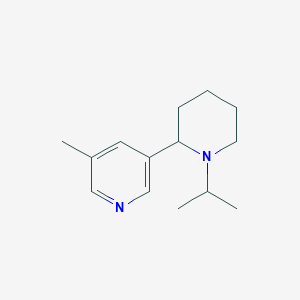
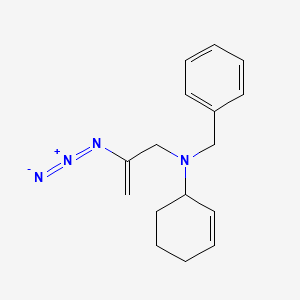
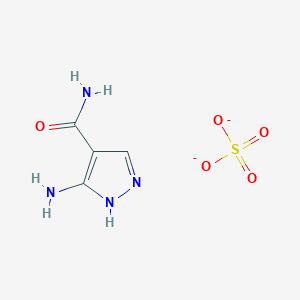
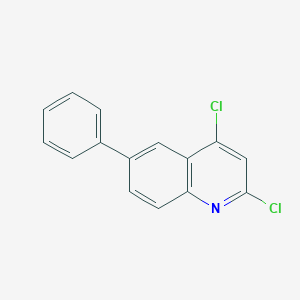

![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)


![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
